![molecular formula C12H19N3O2 B14643052 N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea CAS No. 55808-03-2](/img/structure/B14643052.png)
N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea is a complex organic compound with a unique structure that includes an oxazole ring, a urea moiety, and various alkyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea typically involves multiple steps. One common approach is the condensation of an appropriate oxazole derivative with an isocyanate compound under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce saturated heterocycles.
Applications De Recherche Scientifique
N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and urea moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-2-pyrrolidone: A similar compound with a lactam structure, used as a solvent and in various industrial applications.
N-Methyl-N-propyl-propylamine: Another related compound with different alkyl substituents, used in organic synthesis.
Uniqueness
N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea is unique due to its combination of an oxazole ring and urea moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
55808-03-2 |
|---|---|
Formule moléculaire |
C12H19N3O2 |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
1-methyl-1-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-3-prop-2-enylurea |
InChI |
InChI=1S/C12H19N3O2/c1-5-6-13-12(16)15(4)11-8-10(17-14-11)7-9(2)3/h5,8-9H,1,6-7H2,2-4H3,(H,13,16) |
Clé InChI |
HZGGYSILARDEON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=NO1)N(C)C(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


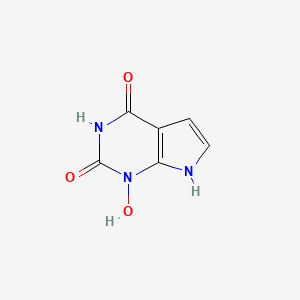

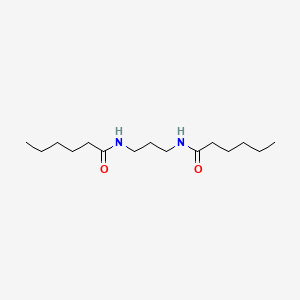
![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
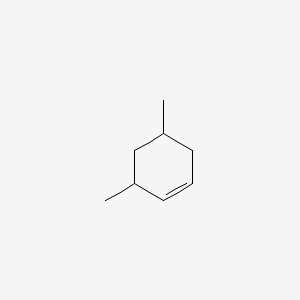
![N-[2-(9H-Xanthen-9-YL)ethyl]formamide](/img/structure/B14643001.png)
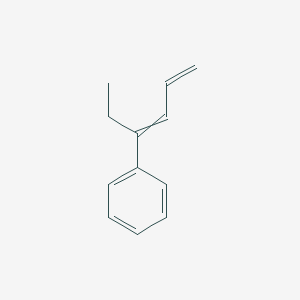

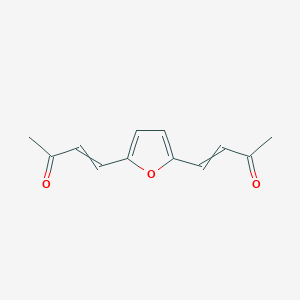

![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)

